molecular formula C16H18N2O2S B12940520 2-(Cyclohex-1-en-1-yl)-1-[4-(methanesulfonyl)phenyl]-1H-imidazole CAS No. 872544-82-6

2-(Cyclohex-1-en-1-yl)-1-[4-(methanesulfonyl)phenyl]-1H-imidazole

Cat. No.: B12940520
CAS No.: 872544-82-6
M. Wt: 302.4 g/mol
InChI Key: QUVDYBLWMMFYFG-UHFFFAOYSA-N
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Description

2-(Cyclohex-1-en-1-yl)-1-(4-(methylsulfonyl)phenyl)-1H-imidazole is a synthetic organic compound that features a cyclohexene ring, a phenyl group substituted with a methylsulfonyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohex-1-en-1-yl)-1-(4-(methylsulfonyl)phenyl)-1H-imidazole typically involves multi-step organic reactions. A common approach might include:

    Formation of the Cyclohexene Ring: Starting from cyclohexanone, a series of reactions such as reduction and dehydration can be used to form the cyclohexene ring.

    Introduction of the Phenyl Group: The phenyl group with a methylsulfonyl substituent can be introduced through a Friedel-Crafts alkylation reaction.

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving an aldehyde and an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexene ring or the methylsulfonyl group.

    Reduction: Reduction reactions could target the imidazole ring or the cyclohexene ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the phenyl ring or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) under acidic or basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to saturated rings or reduced imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as anti-inflammatory or antimicrobial properties.

Medicine

If the compound shows promising biological activity, it could be developed into a drug candidate for treating various diseases.

Industry

In industry, it might be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclohex-1-en-1-yl)-1-phenyl-1H-imidazole: Lacks the methylsulfonyl group.

    1-(4-(Methylsulfonyl)phenyl)-1H-imidazole: Lacks the cyclohexene ring.

    2-(Cyclohex-1-en-1-yl)-1-(4-methylphenyl)-1H-imidazole: Has a methyl group instead of a methylsulfonyl group.

Uniqueness

The presence of the methylsulfonyl group in 2-(Cyclohex-1-en-1-yl)-1-(4-(methylsulfonyl)phenyl)-1H-imidazole may impart unique chemical properties, such as increased polarity or specific reactivity, which could be advantageous in certain applications.

Properties

CAS No.

872544-82-6

Molecular Formula

C16H18N2O2S

Molecular Weight

302.4 g/mol

IUPAC Name

2-(cyclohexen-1-yl)-1-(4-methylsulfonylphenyl)imidazole

InChI

InChI=1S/C16H18N2O2S/c1-21(19,20)15-9-7-14(8-10-15)18-12-11-17-16(18)13-5-3-2-4-6-13/h5,7-12H,2-4,6H2,1H3

InChI Key

QUVDYBLWMMFYFG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2C=CN=C2C3=CCCCC3

Origin of Product

United States

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